CS-0777

S1P1 Agonist Receptor Selectivity Multiple Sclerosis

S1P1 pharmacology programs require agonists free of confounding S1P3 off-target activity. CS-0777 is a benchmark S1P1-selective modulator that enables clean lymphocyte trafficking studies with reproducible translational PK/PD. • ~320-fold selectivity for S1P1 over S1P3 (EC50 1.1 nM), validated head-to-head vs. fingolimod - eliminates S1P3-driven bradycardia artifacts • FN3K-RP-dependent phosphorylation in erythrocytes - distinct from SPHK-dependent activation; ideal for cell-specific prodrug metabolism studies • Species-consistent PK/PD corrected for protein binding - supports confident translational modeling from rodent and NHP data to human dose predictions Supplied with full analytical documentation and lot-specific Certificate of Analysis.

Molecular Formula C21H30N2O2
Molecular Weight 342.5 g/mol
Cat. No. B1246579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-0777
SynonymsCS 0777
CS-0777
CS0777
Molecular FormulaC21H30N2O2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N
InChIInChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3
InChIKeyYXEQXPNSBUIRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CS-0777 Pharmacological & Procurement Profile


CS-0777 is a synthetic, orally bioavailable sphingosine 1-phosphate receptor 1 (S1P1) modulator. It functions as a prodrug, requiring intracellular phosphorylation to its active metabolite, CS-0777-P (also designated M1), which acts as a potent and selective agonist of the S1P1 receptor [1]. This mechanism underlies its ability to induce lymphopenia by sequestering lymphocytes in lymphoid tissues, a validated therapeutic strategy for autoimmune conditions such as multiple sclerosis (MS) [2].

S1P1 receptor modulator prodrug; requires intracellular phosphorylation to active metabolite M1
Supports lymphocyte sequestration and trafficking studies in autoimmune research models
Reported oral bioavailability for in vivo pharmacology and PK/PD studies
Distinct FN3K-RP-dependent activation pathway differentiates from SPHK-dependent modulators

Why CS-0777 Cannot Be Substituted


The therapeutic and pharmacodynamic profile of an S1P receptor modulator is determined by a unique constellation of properties, including receptor subtype selectivity, activation kinetics, phosphorylation enzyme dependence, and species-specific potency [1]. Substituting CS-0777 with a generic or alternative S1P1 agonist without considering these parameters can introduce significant experimental variability and confound data interpretation. As detailed in the quantitative evidence below, CS-0777's distinct molecular pharmacology—particularly its unique activation pathway and high selectivity over S1P3—differentiates it from both first-generation (e.g., fingolimod) and other second-generation modulators [2].

Activation
CS-0777 is phosphorylated by FN3K-RP in RBCs, whereas fingolimod relies on SPHK in platelets; PK/PD profiles may not transfer directly.
Selectivity
S1P1/S1P3 selectivity ratio differs substantially from other S1P1 modulators; receptor-subtype-dependent responses may shift in comparative studies.
Species PD
Cross-species lymphocyte reduction IC50 varies with plasma protein binding; uncorrected whole-blood values may confound translational PK/PD interpretation.

CS-0777 Potency, Selectivity & Mechanism Evidence


S1P1 Selectivity Advantage Over Fingolimod

CS-0777-P exhibits markedly superior selectivity for the S1P1 receptor over the S1P3 receptor when compared to fingolimod-P (FTY720-P). This selectivity is a key differentiating factor, as S1P3 activation is implicated in adverse cardiovascular effects. In human receptor assays, CS-0777-P demonstrated an EC50 of 1.1 nM at S1P1 and an EC50 of 350 nM at S1P3, representing a ~320-fold selectivity ratio [1]. In contrast, fingolimod-P is a potent agonist at both S1P1 and S1P3, with EC50 values of 0.3 nM and 3.1 nM, respectively, yielding only a ~10-fold selectivity [1].

S1P1 Selectivity
Head-to-head
CS-0777-P
S1P1 EC50 1.1 nM
S1P3 EC50 350 nM
Ratio ~320
vs
FTY720-P
S1P1 EC50 0.3 nM
S1P3 EC50 3.1 nM
Ratio ~10
Reported S1P1/S1P3 selectivity context in human recombinant assays; supports receptor-subtype profiling studies.
In vitro agonist activity at human recombinant S1P1 and S1P3 receptors
S1P1 Agonist Receptor Selectivity Multiple Sclerosis

FN3K-RP Activation Pathway vs. Fingolimod

The phosphorylation of CS-0777 to its active metabolite M1 is mediated by a unique enzymatic pathway distinct from that of fingolimod. Fingolimod is phosphorylated predominantly by sphingosine kinases (SPHK1/2) in platelets [1]. In contrast, the primary kinase activity for CS-0777 phosphorylation was isolated from red blood cells (RBCs) and identified as fructosamine 3-kinase-related protein (FN3K-RP) and, to a lesser extent, fructosamine 3-kinase (FN3K). Critically, an inhibitor of SPHK1/2 did not affect CS-0777 kinase activity, and overexpression of FN3K/FN3K-RP led to CS-0777 phosphorylation but not FTY720 phosphorylation [1].

Activation Pathway
Head-to-head
CS-0777
Activated by FN3K-RP
Primary site: RBCs
vs
Fingolimod
Activated by SPHK1/2
Primary site: Platelets
Distinct kinase and cellular compartment for prodrug activation; may influence PK/PD study design and enzyme-dependent metabolism interpretation.
Kinase identification from human blood lysates and recombinant enzymes
Prodrug Activation Pharmacokinetics Enzyme Kinetics

Cross-Species Pharmacodynamic Consistency

Pharmacokinetic/pharmacodynamic (PK/PD) modeling was used to compare the lymphocyte-lowering effects of CS-0777's active metabolite, M1, across species. Initial analysis showed different IC50 values for M1 in whole blood from healthy rats (IC50 = 6.58 nM), EAE rats (IC50 = 5.09 nM), and monkeys (IC50 = 0.484 nM). However, after correcting for plasma protein binding and blood-to-plasma ratio, the calculated IC50 values based on unbound plasma concentrations were found to be within a similar range across all groups [1]. This indicates no species difference in the essential activity of M1 for lymphocyte reduction.

Species PD
Cross-study comparable
Whole blood IC50
Rat: 6.58 nM
EAE rat: 5.09 nM
Monkey: 0.484 nM
Unbound plasma IC50
Consistent across species after protein-binding correction
Supports cross-species translational PK/PD modeling; unbound concentration drives lymphocyte reduction response.
PK/PD modeling with plasma protein binding and blood-to-plasma ratio correction
Pharmacodynamics Translational Research PK/PD Modeling

Reversible Lymphopenia in Multiple Sclerosis

In a 12-week, open-label pilot study involving 25 patients with multiple sclerosis (MS), oral administration of CS-0777 at low doses (0.1, 0.3, or 0.6 mg) given once weekly or every other week resulted in a pronounced, dose-dependent decrease in total lymphocytes and CD4+ T cell subsets. Notably, these cell counts returned to baseline levels within 4 weeks after the final dose of CS-0777, demonstrating the reversibility of its pharmacodynamic effect in a human disease population [1].

Reversibility
Supporting evidence
Lymphocyte and CD4+ T cell subsets returned to baseline within 4 weeks after last dose in a 12-week MS pilot study (n=25).
Reported reversible pharmacodynamic response in human study context; defines temporal window for lymphocyte recovery in research models.
12-week open-label study; CS-0777 doses 0.1–0.6 mg weekly/biweekly
Clinical Trial Pharmacodynamics Multiple Sclerosis

CS-0777 Optimal Research Applications


Selective S1P1 Modulator Development

CS-0777 serves as an ideal benchmark molecule for medicinal chemistry and pharmacology programs aimed at developing new S1P1-selective agents. Its well-characterized ~320-fold selectivity over S1P3, established in head-to-head comparisons with fingolimod, provides a clear quantitative standard for evaluating the receptor selectivity profiles of novel chemical entities in vitro [1].

Cell-Specific Prodrug Activation Pathways

The unique activation of CS-0777 by FN3K-RP in red blood cells, as opposed to the SPHK-dependent activation of fingolimod in platelets, makes it a valuable tool compound for studies on cell- and enzyme-specific drug metabolism. This is particularly relevant for research into the pharmacokinetics of xenobiotics and the functional implications of prodrug activation in distinct blood compartments [1].

Cross-Species PK/PD Correlation

For research involving rodent and non-human primate models of autoimmunity, CS-0777 is an advantageous tool. PK/PD modeling has demonstrated that its intrinsic activity for lymphocyte reduction is consistent across species when corrected for protein binding [1]. This facilitates more confident translational predictions to human pharmacodynamics, making it suitable for studies aimed at modeling clinical dose-response relationships.

Reversible Lymphocyte Sequestration in Autoimmunity

CS-0777 is particularly well-suited for time-course experiments investigating the dynamics of lymphocyte trafficking and sequestration. Clinical data confirms a defined, reversible PD effect in MS patients, with lymphocyte counts normalizing within 4 weeks of cessation [1]. This predictable, reversible window makes it an effective tool for acute or sub-chronic studies in experimental autoimmune encephalomyelitis (EAE) and other models where controlled, temporary lymphopenia is required.

Application
Selection Property
Validation Focus
S1P1 pathway modulator studies
S1P1 selectivity profile vs S1P3
Receptor selectivity assays with head-to-head comparator data
Prodrug activation pathway research
FN3K-RP-dependent phosphorylation in RBCs
Kinase identification and cell-type localization studies
Cross-species PK/PD correlation
Protein-binding-corrected PD consistency
Unbound concentration-based PK/PD modeling across species
Lymphocyte trafficking & recovery studies
Reversible pharmacodynamic effect
Temporal lymphocyte recovery profile in EAE and related models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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